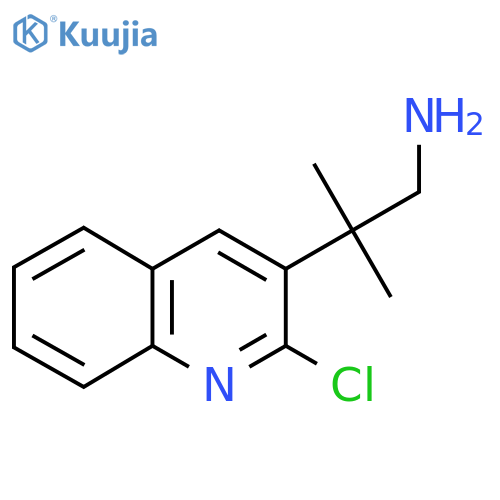Cas no 1895315-36-2 (2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine)

1895315-36-2 structure
商品名:2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine
- 1895315-36-2
- EN300-1993583
-
- インチ: 1S/C13H15ClN2/c1-13(2,8-15)10-7-9-5-3-4-6-11(9)16-12(10)14/h3-7H,8,15H2,1-2H3
- InChIKey: PFXFTTICOTXOLH-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC2C=CC=CC=2N=1)C(C)(C)CN
計算された属性
- せいみつぶんしりょう: 234.0923762g/mol
- どういたいしつりょう: 234.0923762g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 38.9Ų
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1993583-0.1g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 0.1g |
$1144.0 | 2023-09-16 | ||
| Enamine | EN300-1993583-0.5g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 0.5g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1993583-5.0g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 5g |
$3770.0 | 2023-06-02 | ||
| Enamine | EN300-1993583-5g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 5g |
$3770.0 | 2023-09-16 | ||
| Enamine | EN300-1993583-1g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 1g |
$1299.0 | 2023-09-16 | ||
| Enamine | EN300-1993583-10g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 10g |
$5590.0 | 2023-09-16 | ||
| Enamine | EN300-1993583-0.25g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 0.25g |
$1196.0 | 2023-09-16 | ||
| Enamine | EN300-1993583-1.0g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 1g |
$1299.0 | 2023-06-02 | ||
| Enamine | EN300-1993583-10.0g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 10g |
$5590.0 | 2023-06-02 | ||
| Enamine | EN300-1993583-2.5g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 2.5g |
$2548.0 | 2023-09-16 |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine 関連文献
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
1895315-36-2 (2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine) 関連製品
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
